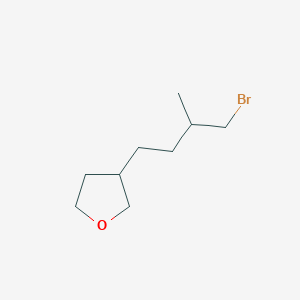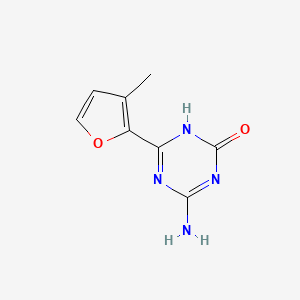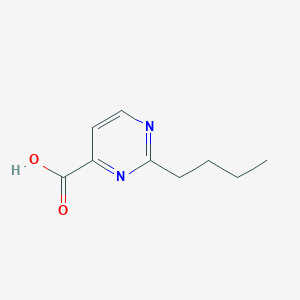
1-Bromo-2-methylcycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-methylcycloheptane is an organic compound with the molecular formula C8H15Br . It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by a bromine atom and a methyl group attached to a seven-membered cycloheptane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylcycloheptane can be synthesized through various methods. One common approach involves the bromination of 2-methylcycloheptane using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the 2-methylcycloheptane to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-methylcycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 2-Methylcycloheptanol, 2-Methylcycloheptanenitrile.
Elimination: 2-Methylcycloheptene.
Reduction: 2-Methylcycloheptane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-methylcycloheptane has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various cycloheptane derivatives and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Medicine: It may be utilized in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic properties.
Industry: this compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-methylcycloheptane in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-methylcyclohexane: A six-membered ring analog with similar reactivity but different steric and electronic properties.
1-Bromo-2-methylcyclopentane: A five-membered ring analog with distinct chemical behavior due to ring strain.
1-Bromo-2-methylcyclooctane: An eight-membered ring analog with different conformational flexibility.
Uniqueness: 1-Bromo-2-methylcycloheptane is unique due to its seven-membered ring structure, which provides a balance between ring strain and conformational flexibility. This makes it an interesting compound for studying the effects of ring size on chemical reactivity and properties.
Eigenschaften
Molekularformel |
C8H15Br |
|---|---|
Molekulargewicht |
191.11 g/mol |
IUPAC-Name |
1-bromo-2-methylcycloheptane |
InChI |
InChI=1S/C8H15Br/c1-7-5-3-2-4-6-8(7)9/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
FQZAOSUGDHWARG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCCC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


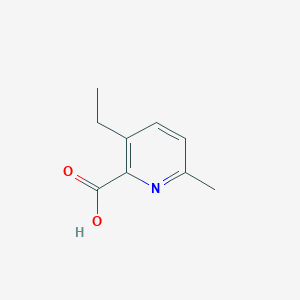


![4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid](/img/structure/B13185117.png)
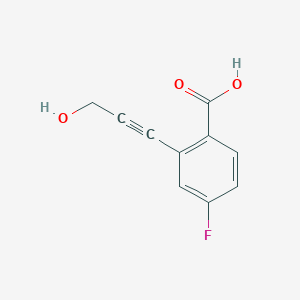
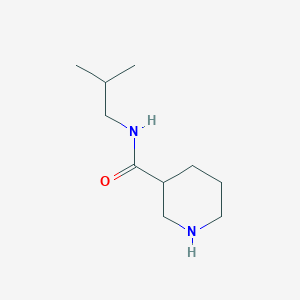
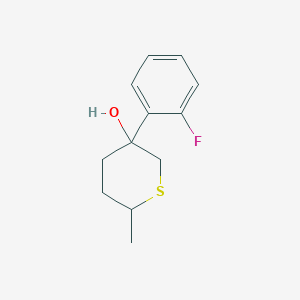
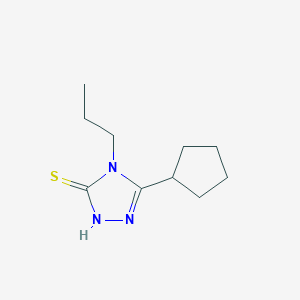
![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane](/img/structure/B13185158.png)
